

# The Discovery and Development of Hexaconazole: A Technical Guide

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## Compound of Interest

Compound Name: (S)-Hexaconazole

Cat. No.: B15186635

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## Abstract

Hexaconazole, a systemic triazole fungicide, represents a significant advancement in the control of a broad spectrum of fungal pathogens, particularly those belonging to the Ascomycetes and Basidiomycetes classes. First introduced in the 1980s, its development provided a potent tool for managing diseases such as powdery mildew, rusts, and leaf spots in a variety of agricultural and horticultural crops. Its mechanism of action relies on the specific inhibition of sterol biosynthesis in fungi, a pathway essential for the integrity of fungal cell membranes. This guide provides a comprehensive technical overview of the discovery, chemical synthesis, mechanism of action, fungicidal efficacy, and toxicological profile of hexaconazole, supplemented with detailed experimental protocols and data presented for scientific evaluation.

## Discovery and History

Hexaconazole, chemically identified as (RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol, was developed and introduced in the 1980s. It emerged from research programs focused on identifying novel azole compounds with broad-spectrum fungicidal activity. Azole fungicides were established as a critical class of antifungals that inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. Hexaconazole distinguished itself through its systemic properties and its efficacy against a wide range of economically important plant diseases.<sup>[1]</sup>

## Chemical Properties and Synthesis

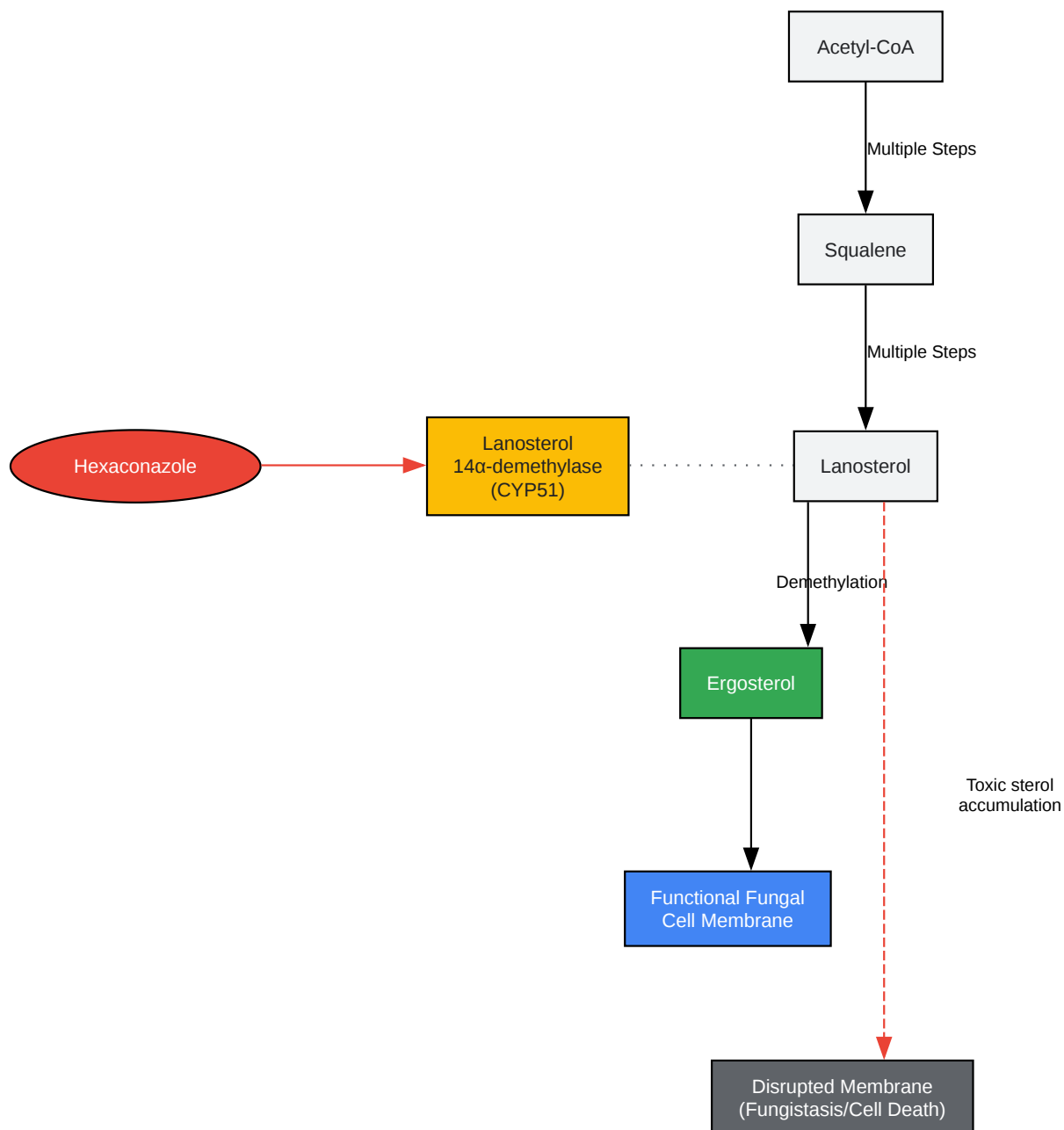
Hexaconazole is a white crystalline solid with a well-defined chemical structure. Its key physicochemical properties are summarized in the table below.

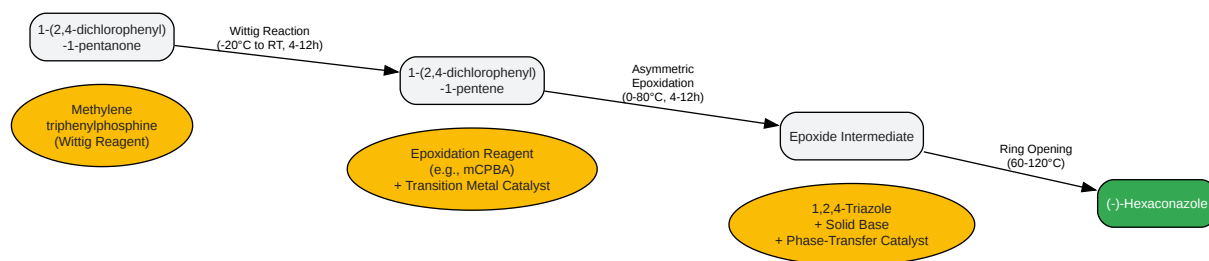
**Table 1: Physicochemical Properties of Hexaconazole**

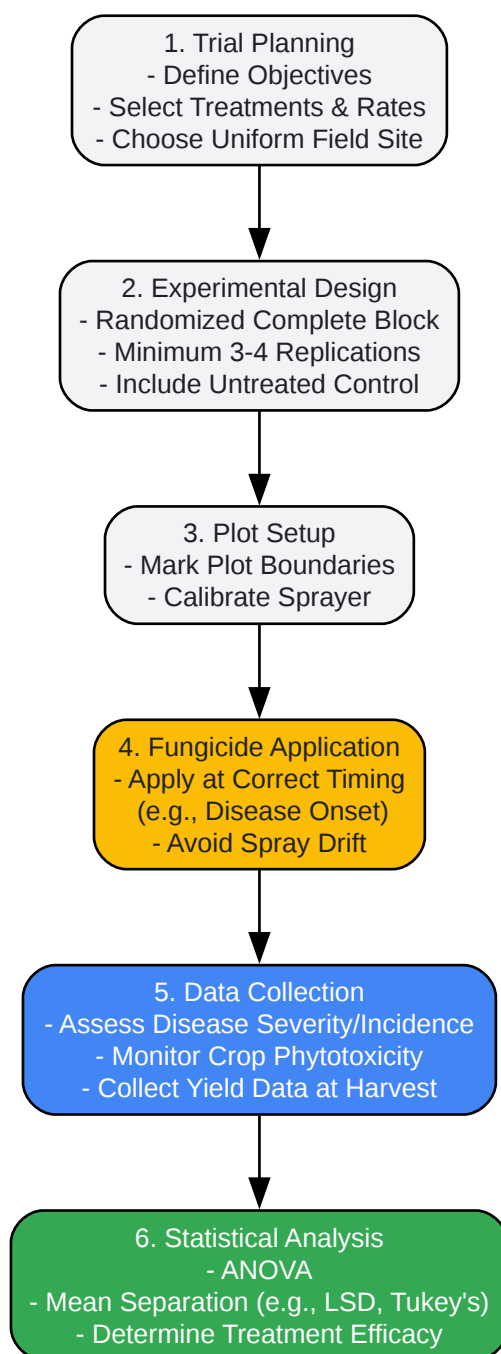
Property	Value	Reference
IUPAC Name	(RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol	--INVALID-LINK--
CAS Number	79983-71-4	--INVALID-LINK--
Chemical Formula	C <sub>14</sub> H <sub>17</sub> Cl <sub>2</sub> N <sub>3</sub> O	--INVALID-LINK--
Molar Mass	314.21 g/mol	--INVALID-LINK--
Melting Point	111 °C	--INVALID-LINK--
Water Solubility	17 mg/L (at 20 °C)	--INVALID-LINK--
Vapor Pressure	1.8 x 10 <sup>-6</sup> Pa (at 20 °C)	--INVALID-LINK--

## Mechanism of Action

Hexaconazole is a sterol biosynthesis inhibitor (SBI).[2] Like other triazole fungicides, its primary target is the fungal cytochrome P450 enzyme, lanosterol 14 $\alpha$ -demethylase. This enzyme is critical in the ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol. By binding to the enzyme, hexaconazole disrupts this conversion, leading to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane. The resulting membrane instability and dysfunction ultimately inhibit fungal growth and proliferation.[1]







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## References

- 1. Hexaconazole poisoning - An uncommon poisoning incidence in rural tertiary care and our experience - Int J Pharm Chem Anal [ijpca.org]
- 2. Hexaconazole (Ref: PP 523) [sitem.herts.ac.uk]
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